REACTION_CXSMILES
|
Cl.[C:2]1(=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]1.Cl.[CH3:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20]N)=[CH:16][CH:15]=1>C(O)C>[CH3:13][C:14]1[CH:19]=[CH:18][C:17]2[NH:20][C:2]3[C:10]4[C:5]([CH2:4][C:3]=3[C:16]=2[CH:15]=1)=[CH:6][CH:7]=[CH:8][CH:9]=4 |f:2.3|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for six hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is filtered
|
Type
|
WASH
|
Details
|
washed twice with 100 mL of 10% aqueous ethanol, twice with 50 mL of water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=2C3=C(NC2C=C1)C1=CC=CC=C1C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |